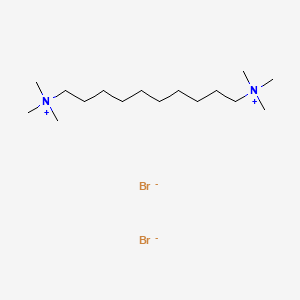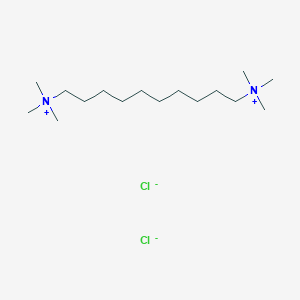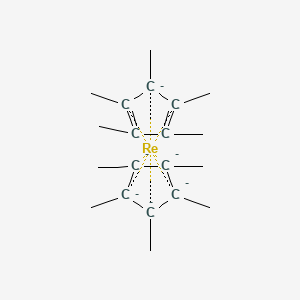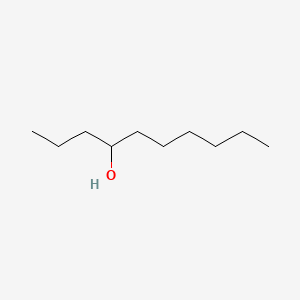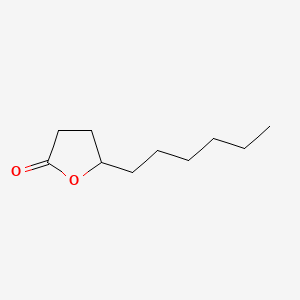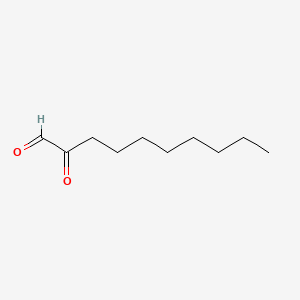
Decanoyl acetaldehyde
Vue d'ensemble
Description
Decanoyl acetaldehyde is a natural product and the main antibacterial component in the essential oil from Houttuynia cordata Thunb . It has been regarded as the antibiotic of herbal medicine and widely employed for treating anaphylaxis, cough, cancer, and viral infection .
Synthesis Analysis
Decanoyl acetaldehyde is one of the key effective components in the essential oil of Houttuynia cordata Thunb . The content of decanoyl acetaldehyde in the volatile oil of HCT showed great differences . It is unstable and easily oxidized into decanoyl acetic acid and then decomposed into 2-undecanone in the process of distillation and during storage .Molecular Structure Analysis
Decanoyl acetaldehyde has a chemical formula of C12H22O2 . There are two –C=O bonds, and the tip one is more active than –CH3 in the decanoyl acetaldehyde molecule .Chemical Reactions Analysis
Decanoyl acetaldehyde is unstable and easily oxidized into decanoyl acetic acid and then decomposed into 2-undecanone in the process of distillation and during storage . It is difficult to extract this component from Houttuynia cordata Thunb efficiently .Physical And Chemical Properties Analysis
The carbon-to-oxygen double bond in aldehydes and ketones, such as Decanoyl acetaldehyde, is quite polar . This charge separation leads to dipole-dipole interactions that significantly affect the boiling points . Aldehydes and ketones cannot hydrogen bond with themselves, but the oxygen atom of the carbonyl group engages in hydrogen bonding with a water molecule .Applications De Recherche Scientifique
Antibacterial Activity
3-Oxododecanal has been found to exhibit antibacterial activity. In a study conducted on the defensive secretions from the Lace Bug Stephanitis svensoni, 3-Oxododecanal was one of the compounds identified in the secretions . The secretions showed antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . This suggests that 3-Oxododecanal could potentially be used in the development of new antibacterial agents.
Defensive Secretions in Insects
The compound is also found in the defensive secretions of certain insects. For instance, nymphs of Stephanitis svensoni have numerous glandular setae on their dorsal abdomens, and chemical analysis of the exudates from these setae revealed the presence of 11 compounds, including 3-Oxododecanal . These secretions are suggested to function as defensive substances against predators .
Potential Antiviral Activity
While there is not yet direct evidence of antiviral activity for 3-Oxododecanal, it is worth noting that the compound is found in Houttuynia cordata Thunb, a plant known for its antiviral properties . Further research could explore whether 3-Oxododecanal contributes to these antiviral effects.
Safety and Hazards
Orientations Futures
The extraction of Decanoyl acetaldehyde from Houttuynia cordata Thunb has been a focus of research . The content of decanoyl acetaldehyde in the volatile oil extracted by solvent immersion at room temperature was far higher than that extracted by steam distillation, and it was also far higher than that obtained by headspace solid-phase microextraction . This suggests that lower extraction temperatures effectively inhibit the oxidation of decanoyl acetaldehyde .
Mécanisme D'action
Target of Action
It is known that the compound is a key ingredient in the volatile oil derived from houttuynia cordata thunb , a plant used in traditional Chinese medicine for its broad-spectrum antibacterial and anti-inflammatory activities .
Mode of Action
It is known that the compound has antibacterial and anti-inflammatory properties , suggesting that it interacts with targets that modulate these processes
Biochemical Pathways
Given its antibacterial and anti-inflammatory properties , it is likely that the compound affects pathways related to these processes
Result of Action
The compound is known to have antibacterial and anti-inflammatory effects , suggesting that it may modulate cellular processes related to these functions.
Action Environment
It is known that the compound is chemically unstable and can polymerize , suggesting that environmental conditions such as temperature and pH could potentially affect its stability and activity.
Propriétés
IUPAC Name |
3-oxododecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDCOUHKEVYWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205050 | |
| Record name | Decanoyl acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56505-80-7 | |
| Record name | Houttuynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56505-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoyl acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOUTTUYNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP6GP1IRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of decanoyl acetaldehyde?
A1: Decanoyl acetaldehyde is primarily found in the essential oil of Houttuynia cordata Thunb. [, , , , , , ] Research has identified it in various parts of the plant, including leaves, stems, and rhizomes, with rhizomes showing a higher concentration. []
Q2: How is decanoyl acetaldehyde typically extracted from Houttuynia cordata?
A2: Several extraction methods have been explored, each with varying efficiency in yielding decanoyl acetaldehyde:
- Steam Distillation: A traditional method, though it may lead to lower yields due to the compound's susceptibility to oxidation and decomposition at high temperatures. [, , ]
- Solvent Extraction: Utilizing solvents like ethyl acetate has shown promising results with higher yields and milder extraction conditions, minimizing decanoyl acetaldehyde degradation. [, , , ]
- Supercritical Fluid Extraction: Using CO2 as a solvent offers high extraction rates and enhances the biological activity of the extracted oil. [, ]
- Cryogenic Grinding Techniques: This method, employing solvents like ethyl acetate, has demonstrated superior extraction efficiency compared to other techniques. [, ]
Q3: Is the presence of decanoyl acetaldehyde consistent across different preparations of Houttuynia cordata?
A3: Research suggests that while decanoyl acetaldehyde is present in the essential oil of both fresh and dried herbs, it is not found in the currently available Houttuynia cordata injection. [] This discrepancy highlights a potential need to reassess the quality control standards for Houttuynia cordata preparations, particularly concerning the presence and quantification of decanoyl acetaldehyde.
Q4: What is the relationship between decanoyl acetaldehyde and 2-undecanone in Houttuynia cordata?
A4: Decanoyl acetaldehyde can be converted into 2-undecanone (methyl n-nonyl ketone), another bioactive compound found in Houttuynia cordata. [, ] This conversion is often observed during extraction processes like steam distillation. [] There is ongoing research comparing the anti-inflammatory activities and stabilities of both compounds. []
Q5: How does the structure of decanoyl acetaldehyde relate to its biological activity?
A5: Decanoyl acetaldehyde is a β-dicarbonyl compound. [] Its structure, specifically the presence of the aldehyde and ketone groups, likely plays a crucial role in its biological activity. Research on analogous compounds suggests a correlation between the length of the alkyl chain and both the antibacterial activity and hydrophobic interactions. [] Longer alkyl chains tend to increase both properties.
Q6: What are the challenges associated with studying and formulating decanoyl acetaldehyde?
A6:
- Stability: Decanoyl acetaldehyde is prone to oxidation and decomposition, especially at elevated temperatures and under certain pH conditions. [, , , ] This instability poses challenges in maintaining its efficacy in formulations and necessitates the development of strategies to enhance its stability.
- Solubility: As a lipophilic compound, decanoyl acetaldehyde exhibits limited solubility in aqueous solutions, which can impact its bioavailability. []
Q7: What strategies are being explored to improve the stability and bioavailability of decanoyl acetaldehyde in pharmaceutical formulations?
A7: Research is focusing on developing innovative formulation strategies to overcome the stability and solubility challenges associated with decanoyl acetaldehyde. One approach involves using cryoprotectants and lyophilization techniques to create stable dry powder formulations for injection, ensuring accurate dosing and consistent quality. [] Further research is needed to explore other potential approaches like encapsulation techniques or the development of novel drug delivery systems.
Q8: What analytical techniques are employed to identify and quantify decanoyl acetaldehyde?
A8:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique to analyze the volatile components of Houttuynia cordata essential oil, including decanoyl acetaldehyde. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection for the quantification of decanoyl acetaldehyde in pharmaceutical preparations. [, , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying decanoyl acetaldehyde, particularly in biological matrices like plasma. [, ]
Q9: How is the quality of decanoyl acetaldehyde-containing preparations controlled?
A9: Establishing robust quality control measures is crucial to ensure the safety and efficacy of decanoyl acetaldehyde-containing products. This involves:
- Standardization of Extraction Methods: Implementing standardized procedures for extraction helps ensure batch-to-batch consistency in the final product. []
- Development of Accurate Analytical Methods: Validated analytical techniques, such as HPLC and LC-MS/MS, enable precise quantification of decanoyl acetaldehyde in the formulations. [, , ]
Q10: What are the future directions for research on decanoyl acetaldehyde?
A10: Future research directions include:
- Exploring Structure-Activity Relationships: Synthesizing and evaluating structurally similar compounds could help identify more potent and stable derivatives. [, ]
- Investigating Potential Clinical Applications: Conducting rigorous clinical trials is essential to evaluate the safety and efficacy of decanoyl acetaldehyde in treating various diseases. []
- Assessing Environmental Impact: Evaluating the environmental impact of large-scale extraction and production processes is crucial for sustainable development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





